Ergosinine

Vascular pharmacology In vivo venoconstriction Ergot alkaloid epimer comparison

Ergosinine (CAS 596-88-3) is a naturally occurring ergopeptine alkaloid produced by fungi of the genus Claviceps and also isolated from certain marine molluscs. It is the C-8 (S)-epimer (isolysergic acid derivative) of ergosine, sharing the characteristic ergoline ring system fused to a tripeptide moiety.

Molecular Formula C30H37N5O5
Molecular Weight 547.6 g/mol
CAS No. 596-88-3
Cat. No. B1247921
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameErgosinine
CAS596-88-3
Synonyms12'-hydroxy-2'-methyl-5' alpha-(2-methylpropyl)-8 alpha-ergotaman-3',6',18-trione
alpha-ergosine
beta-ergosine
ergosine
ergosine monomesylate, (5'alpha)-isomer
ergosine monomesylate, (5'alpha,8alpha)-isomer
ergosine, (5'alpha,8alpha)-isomer
ergosinine
Molecular FormulaC30H37N5O5
Molecular Weight547.6 g/mol
Structural Identifiers
SMILESCC(C)CC1C(=O)N2CCCC2C3(N1C(=O)C(O3)(C)NC(=O)C4CN(C5CC6=CNC7=CC=CC(=C67)C5=C4)C)O
InChIInChI=1S/C30H37N5O5/c1-16(2)11-23-27(37)34-10-6-9-24(34)30(39)35(23)28(38)29(3,40-30)32-26(36)18-12-20-19-7-5-8-21-25(19)17(14-31-21)13-22(20)33(4)15-18/h5,7-8,12,14,16,18,22-24,31,39H,6,9-11,13,15H2,1-4H3,(H,32,36)/t18-,22+,23-,24-,29+,30-/m0/s1
InChIKeyNESVMZOPWPCFAU-YTVPIDCWSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Ergosinine (CAS 596-88-3): Baseline Identity and Biological Context for Scientific Procurement


Ergosinine (CAS 596-88-3) is a naturally occurring ergopeptine alkaloid produced by fungi of the genus Claviceps and also isolated from certain marine molluscs [1]. It is the C-8 (S)-epimer (isolysergic acid derivative) of ergosine, sharing the characteristic ergoline ring system fused to a tripeptide moiety [2]. Like other ergot alkaloids, ergosinine exhibits multi-receptor pharmacology with reported activity at dopaminergic, serotonergic, and adrenergic systems [3]. When selecting an ergot alkaloid standard or research reagent, understanding the epimer-specific differences is critical, as the -inine forms are traditionally considered biologically inactive but may contribute activity through isomerization to the corresponding -ine forms under physiological or analytical conditions [4].

Why Ergosinine Cannot Be Simply Substituted by Other Ergot -inine Epimers or Their -ine Counterparts


The ergot alkaloid family exhibits marked epimer-specific differences in receptor pharmacology, metabolic stability, and analytical behavior. Ergosinine is the C-8 epimer of ergosine, and this single stereochemical inversion profoundly alters its intrinsic pharmacological potency: ergosinine requires approximately 5-fold higher intravenous doses to elicit comparable venoconstriction relative to ergosine [1]. Moreover, different -inine epimers (e.g., ergocristinine, ergocorninine) differ significantly in cytotoxicity profiles and epimerization rates, meaning one -inine cannot serve as a generic proxy for another [2]. In analytical workflows, epimer pairs co-elute differently under standard reversed-phase HPLC conditions, making epimer-specific reference standards essential for unambiguous quantification [3]. Generic substitution based solely on the ergoline scaffold ignores these quantitatively verifiable differences in potency, stability, and detectability that directly affect experimental reproducibility and regulatory compliance.

Ergosinine (CAS 596-88-3): Product-Specific Quantitative Evidence for Differentiation from Closest Analogs


In Vivo Venoconstrictor Potency: Ergosinine vs. Ergosine (C-8 Epimer) in Canine Saphenous Vein

In a direct head-to-head comparison using local intravenous infusion into the canine saphenous vein in vivo, ergosinine required approximately 5-fold higher doses than its C-8 epimer ergosine to produce an equivalent venoconstrictor response [1]. When administered orally, ergosine and ergosinine were equi-effective, a finding attributed to the in vivo isomerization of ergosinine into ergosine [1]. This demonstrates that ergosinine's intrinsic pharmacological activity at vascular targets is substantially lower than that of ergosine, and that route of administration critically determines observed potency.

Vascular pharmacology In vivo venoconstriction Ergot alkaloid epimer comparison

Dopaminergic D3 Receptor Binding Affinity Ranking: Ergosinine vs. Ergot Alkaloid Derivative Series

In a comprehensive cross-study comparison of ergot alkaloid derivatives using [³H]dopamine displacement at D3 receptors in bovine caudate nucleus membranes, ergosinine and ergosine exhibited approximately equivalent binding affinities, both ranked immediately below lisuride and above dihydroergosine, bromodihydroergosine, bromoergocryptine, bromoergosine, and dihydroergocryptine [1]. The 9,10-dihydro derivative of ergosinine (dihydroergosinine) and the saccharino derivatives showed substantially lower affinity. For [³H]spiperone displacement at D2 receptors, the ranking differed: lisuride > ergosine > bromodihydroergosine > bromoergosine ≈ dihydroergosine ≈ ergosinine ≈ dihydroergocryptine > bromoergocryptine > CH-29 717 > saccharino-derivatives > dihydroergosinine [1]. This receptor subtype-selective ranking profile is distinctive to the specific C-8 configuration and hydrogenation state of ergosinine and cannot be extrapolated across other epimer pairs.

Dopamine receptor pharmacology Receptor binding displacement Ergot alkaloid structure-activity relationship

Analytical Reference Standard Purity: Ergosinine vs. Other Major Ergot Alkaloid Epimers

In a systematic purity assessment of the six major ergot alkaloid -ine and -inine epimer reference standards using liquid chromatography with diode array detection and electrospray ionization time-of-flight mass spectrometry (LC-DAD-ESI-TOF-MS), ergosinine was found to have a purity of 95% [1]. This was lower than the majority of evaluated standards, which showed purity levels considerably above 98%. Specifically, ergocristinine was 94%, ergosine was 96%, and ergosinine was 95%, while all other standards exceeded 98% [1].

Analytical reference standard quality Ergot alkaloid purity assessment LC-DAD-ESI-TOF-MS characterization

UHPLC-MS/MS Retention Time Differentiation: Ergosinine vs. Ergosine Epimer Pair

In a validated ultra-high performance liquid chromatography-tandem mass spectrometry (UHPLC-MS/MS) method for the simultaneous determination of 11 ergot alkaloids, ergosinine (the -inine epimer) eluted at 4.97 minutes, while its corresponding -ine epimer ergosine eluted at 1.89 minutes under identical chromatographic conditions [1]. This represents a retention time difference of approximately 3.08 minutes, enabling unambiguous baseline separation and epimer-specific quantification. The parent ion (m/z 548.4) and product ions (m/z 223.2 quantitative; m/z 277.2 qualitative) were identical for both epimers, underscoring the necessity of chromatographic resolution rather than mass spectrometric differentiation alone [1].

Chromatographic separation UHPLC-MS/MS method validation Ergot alkaloid epimer identification

Adenylate Cyclase Stimulation Activity: Ergosinine vs. Other Ergosine Derivatives

In a comparative study of dopamine-sensitive adenylate cyclase activity in synaptosomal membranes of the bovine caudate nucleus, ergosinine was reported as the most active stimulator of adenylate cyclase among all ergot alkaloid derivatives tested [1]. Ergosine, bromoergosine, dihydroergosine, dihydroergocryptine, and lisuride also stimulated the enzyme, but with lower efficacy than ergosinine. Dihydroergosinine, bromodihydroergosine, and bromoergocryptine did not affect adenylate cyclase activity, and saccharino derivatives of both ergosine and ergosinine were completely inactive [1]. At higher concentrations, ergosinine inhibited dopamine-stimulated adenylate cyclase, demonstrating a biphasic effect.

Dopamine-sensitive adenylate cyclase Ergot alkaloid dopaminergic activity Synaptosomal membrane assay

Ergosinine (CAS 596-88-3): Evidence-Backed Application Scenarios for Scientific and Industrial Use


Vascular Pharmacology Studies Requiring Epimer-Specific Dose-Response Characterization

Researchers investigating ergot alkaloid effects on vascular smooth muscle should use ergosinine when the study design requires understanding the contribution of C-8 epimerization to in vivo pharmacological activity. The documented 5-fold potency difference between ergosinine and ergosine following intravenous infusion [1] makes ergosinine an essential tool for dissecting the pharmacokinetic-pharmacodynamic relationship of epimer interconversion in intact vascular preparations.

Dopamine Receptor Subtype Selectivity Profiling in Basal Ganglia Research

Neuroscience laboratories studying D2 versus D3 dopamine receptor pharmacology in the basal ganglia should procure ergosinine as a distinct molecular probe. Its unique D3/D2 binding profile — approximately equipotent to ergosine at D3 but lower at D2 [1] — provides a reference point for structure-activity relationship studies that cannot be achieved using other ergot alkaloid epimers or their dihydro derivatives.

Analytical Method Development and Validation for Ergot Alkaloid Quantification in Food and Feed

Food safety and regulatory laboratories developing or validating UHPLC-MS/MS methods for ergot alkaloids in cereals, feed, or functional foods require ergosinine-specific reference standards. Its distinct retention time (4.97 min vs. 1.89 min for ergosine) under validated chromatographic conditions [1], combined with its documented 95% purity requiring calibration correction [2], makes ergosinine a critical analyte for achieving epimer-specific quantification that meets EFSA and FDA regulatory guidance.

Secondary Messenger Research in Dopaminergic Signal Transduction

Investigators examining dopamine-sensitive adenylate cyclase as a therapeutic target should consider ergosinine as a reference agonist based on its demonstrated superiority in stimulating adenylate cyclase activity over other ergot alkaloid derivatives, including ergosine, dihydroergosine, and lisuride [1]. This application is especially relevant for screening assays where maximal adenylate cyclase stimulation is the primary endpoint.

Quote Request

Request a Quote for Ergosinine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.